molecular formula C8H6BrF3O3S B1379591 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene CAS No. 1820614-61-6

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene

Cat. No.: B1379591
CAS No.: 1820614-61-6
M. Wt: 319.1 g/mol
InChI Key: DFPIHFNASBHHTG-UHFFFAOYSA-N
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Description

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene is a versatile chemical compound widely used in scientific research. With its unique properties, this material finds applications in various fields, such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The preparation of 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene typically involves synthetic routes that include the use of bromination and sulfonylation reactionsIndustrial production methods often utilize advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, altering its oxidation state.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and specific solvents and temperatures tailored to the desired reaction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene has a wide range of scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Researchers utilize this compound in the development of pharmaceuticals and bioactive molecules.

    Materials Science: It finds applications in the creation of advanced materials with specific properties.

    Chemical Analysis: It is used in analytical chemistry for various testing and characterization purposes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. In Suzuki–Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, forming new carbon-carbon bonds through transmetalation and reductive elimination steps .

Comparison with Similar Compounds

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar structure but differs in the position and type of substituents.

    4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene: Another closely related compound with slight variations in the molecular structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties, making it valuable for specialized applications in scientific research.

Properties

IUPAC Name

4-bromo-2-methylsulfonyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-4-5(9)2-3-6(7)15-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIHFNASBHHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198664
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820614-61-6
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820614-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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